Disulergine

Description

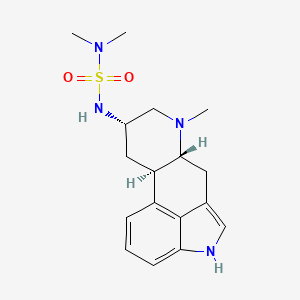

Structure

3D Structure

Properties

CAS No. |

59032-40-5 |

|---|---|

Molecular Formula |

C17H24N4O2S |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C17H24N4O2S/c1-20(2)24(22,23)19-12-8-14-13-5-4-6-15-17(13)11(9-18-15)7-16(14)21(3)10-12/h4-6,9,12,14,16,18-19H,7-8,10H2,1-3H3/t12-,14+,16+/m0/s1 |

InChI Key |

VUEGYUOUAAVYAS-JGGQBBKZSA-N |

Isomeric SMILES |

CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CH 29-717 CH 29717 CH 29717 monohydrochloride N,N-dimethyl-N'-(6-methyl-ergoline-8a-yl)-sulfamide hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Disulergine: An Inquiry into its Mechanism of Action on Dopamine Receptors

Despite a comprehensive search of the scientific literature, no specific information is available regarding the mechanism of action of Disulergine on dopamine receptors.

Extensive searches for quantitative data, including binding affinities (Ki values) and functional assay results (EC50, IC50, Emax), for this compound at any of the dopamine receptor subtypes (D1, D2, D3, D4, D5) yielded no results. Consequently, it is not possible to provide a summary of its quantitative pharmacology, detail specific experimental protocols used in its study, or create diagrams of its signaling pathways.

For researchers, scientists, and drug development professionals interested in the broader field of dopamine receptor pharmacology, a wealth of information exists on the characterization of other ligands. This includes detailed methodologies for various in vitro and in vivo assays, as well as extensive data on their interactions with dopamine receptor subtypes.

General Principles of Dopamine Receptor Signaling

Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The primary signaling mechanism for these receptors involves the activation of heterotrimeric G proteins, leading to downstream modulation of intracellular second messengers.

D1-like Receptor Signaling:

-

G Protein Coupling: Primarily couple to Gs/olf proteins.

-

Second Messenger Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and neuronal excitability.

D2-like Receptor Signaling:

-

G Protein Coupling: Primarily couple to Gi/o proteins.

-

Second Messenger Pathway: Inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

-

Other G protein-mediated effects: Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

Beyond G protein-dependent signaling, dopamine receptors can also signal through G protein-independent pathways, most notably involving β-arrestins. Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades that are independent of G protein activation.

Standard Experimental Protocols in Dopamine Receptor Research

The following are common experimental methodologies used to characterize the interaction of ligands with dopamine receptors. While no specific data for this compound is available, these protocols represent the standard approach in the field.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a specific receptor subtype.

-

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a tissue or cell preparation containing the receptor. A competing unlabeled ligand (the compound of interest) is added at various concentrations. The ability of the unlabeled ligand to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) is calculated.

-

Typical Radioligands: [3H]-Spiperone, [3H]-Raclopride (for D2-like receptors); [3H]-SCH23390 (for D1-like receptors).

-

Data Output: IC50 (concentration of the competing ligand that displaces 50% of the radioligand), which is then converted to Ki using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following ligand binding, determining whether the ligand is an agonist, antagonist, or inverse agonist, and quantifying its potency and efficacy.

-

cAMP Assays:

-

Principle: Used to measure the modulation of adenylyl cyclase activity. For D1-like receptors, agonists will increase cAMP levels, while for D2-like receptors, agonists will inhibit forskolin-stimulated cAMP production.

-

Methodology: Typically performed in cell lines expressing the dopamine receptor subtype of interest. Cells are treated with the test compound, and intracellular cAMP levels are measured using techniques such as homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).

-

Data Output: EC50 (potency) and Emax (efficacy) for agonists; IC50 for antagonists.

-

-

β-Arrestin Recruitment Assays:

-

Principle: These assays measure the recruitment of β-arrestin to the receptor upon agonist stimulation.

-

Methodology: Common methods include Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation assays (e.g., PathHunter). In a BRET assay, the receptor is tagged with a luminescent donor (e.g., Renilla luciferase) and β-arrestin with a fluorescent acceptor (e.g., YFP). Agonist-induced proximity of the two proteins results in energy transfer that can be measured.

-

Data Output: EC50 and Emax for agonist-induced β-arrestin recruitment.

-

Concluding Remarks

The absence of any published data on this compound's interaction with dopamine receptors precludes a detailed analysis of its mechanism of action within this target class. Researchers interested in this compound would need to undertake foundational studies, such as radioligand binding and functional assays, to establish its basic pharmacological profile at the five dopamine receptor subtypes. Such studies would be the necessary first step in elucidating its potential effects on dopaminergic signaling.

The Pharmacological Profile of Disulergine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulergine (developmental code name CH-29717) is a synthetic ergoline derivative recognized primarily for its potent dopamine agonist activity and profound inhibitory effects on prolactin secretion. As a metabolite of mesulergine, it represents the active therapeutic agent responsible for the dopaminergic effects observed with the parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental methodologies for key assays are provided to facilitate the replication and extension of these findings.

Introduction

This compound is an 8-alpha-amino-ergoline that emerged from research into compounds capable of modulating dopaminergic systems.[1] Though never marketed, its potent activity as a prolactin inhibitor has made it a subject of pharmacological interest.[1][2] Structurally related to other ergoline dopamine agonists, this compound's primary mechanism of action is centered on its interaction with dopamine D2 receptors in the anterior pituitary gland, which are the principal regulators of prolactin release.[3][4] This document serves to consolidate the available pharmacological data on this compound, providing a detailed technical resource for the scientific community.

Chemical Properties

| Property | Value |

| Chemical Name | N,N-Dimethyl-N'-(6-methylergolin-8α-yl)sulfamide |

| Molecular Formula | C₁₇H₂₄N₄O₂S |

| Molar Mass | 348.47 g/mol |

| Developmental Code | CH-29717 |

| Parent Compound | Mesulergine |

Pharmacological Data

The primary pharmacological effect of this compound is the inhibition of prolactin secretion, a functional consequence of its dopamine D2 receptor agonism.

Functional Activity

The most definitive quantitative data for this compound's activity comes from in vitro studies on pituitary cell cultures.

| Assay | Species | System | Parameter | Value | Reference |

| Prolactin Release Inhibition | Rat | Pituitary Cell Culture | IC₅₀ | 4.0 nM |

Table 1: In vitro functional activity of this compound.

Receptor Binding Affinity

While this compound is established as a dopamine agonist, comprehensive receptor binding affinity data (Kᵢ values) across a wide range of receptors is not extensively published. Its parent compound, mesulergine, has been characterized as a high-affinity ligand for serotonin-2 receptors, with a significantly lower affinity for dopamine receptors. This suggests that this compound is the active metabolite responsible for the in vivo dopaminergic effects.

Signaling Pathways

As a dopamine D2 receptor agonist, this compound's mechanism of action involves the activation of the Gαi/o signaling pathway.

Activation of the D2 receptor by this compound leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequent downstream signaling events that culminate in the inhibition of prolactin gene transcription and release.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound for dopamine receptors.

Objective: To determine the inhibition constant (Kᵢ) of this compound for a specific dopamine receptor subtype.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone or [³H]Raclopride (a radiolabeled D2 antagonist).

-

Test Compound: this compound, serially diluted.

-

Non-specific Agent: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Detection: Liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific agent), and competitive binding (membranes + radioligand + serial dilutions of this compound).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Prolactin Release Inhibition Assay

This protocol is based on the methodology described for determining the IC₅₀ of this compound for prolactin release.

Objective: To quantify the potency of this compound in inhibiting prolactin secretion from pituitary cells.

Materials:

-

Cells: Primary cultures of rat anterior pituitary cells.

-

Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with serum.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Krebs-Ringer bicarbonate buffer or similar.

-

Detection Method: Enzyme-linked immunosorbent assay (ELISA) for rat prolactin.

Procedure:

-

Cell Plating: Plate dissociated anterior pituitary cells in multi-well culture plates and allow them to adhere for 48-72 hours.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate for a short period.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 3 or 24 hours) at 37°C in a humidified incubator.

-

Sample Collection: Collect the culture supernatant from each well.

-

Quantification: Measure the concentration of prolactin in the supernatant using a specific rat prolactin ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the prolactin levels in the treated wells to the vehicle control wells (representing 100% secretion).

-

Plot the percentage of prolactin inhibition against the log concentration of this compound.

-

Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a potent dopamine D2 receptor agonist with a well-defined functional effect on prolactin secretion. Its pharmacological profile is characterized by a high potency in inhibiting prolactin release, mediated through the Gαi/o signaling pathway. While a comprehensive receptor binding profile is not fully elucidated in publicly available literature, the existing data strongly supports its classification as a selective and effective dopaminergic agent. The experimental protocols detailed herein provide a foundation for further investigation into the nuanced pharmacology of this and other ergoline derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Prolactin secretion inhibition by a new 8alpha-amino-ergoline, CH 29-171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine agonist therapy for prolactinomas: do we need to rethink the place of surgery in prolactinoma management? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

Disulergine: A Technical Overview of Receptor Binding Affinity and Selectivity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity and selectivity of compounds like Disulergine, alongside a description of the canonical signaling pathways associated with its likely receptor targets. Due to the limited availability of specific quantitative binding data for this compound in the public domain, this document will focus on the established experimental frameworks and signaling paradigms relevant to its pharmacological class.

Determining Binding Affinity and Selectivity: Experimental Protocols

The gold standard for quantifying the interaction between a ligand like this compound and its receptor targets is the radioligand binding assay .[1] These assays are robust, sensitive, and can be configured to determine several key parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the maximal binding capacity (Bmax).[2] The Ki value is a measure of the binding affinity of a competing unlabeled ligand (the "test compound," e.g., this compound), and a lower Ki value signifies a stronger binding affinity.[3]

There are three primary types of radioligand binding assays:

-

Saturation Assays: Used to determine the Kd of a radioligand and the Bmax of the receptor in a given tissue or cell preparation.[1][2]

-

Competition (or Inhibition) Assays: Used to determine the Ki of an unlabeled test compound by measuring its ability to displace a radioligand of known affinity and concentration.

-

Kinetic Assays: Used to measure the association (kon) and dissociation (koff) rate constants of a radioligand.

Two common formats for conducting these assays are the filtration assay and the scintillation proximity assay (SPA) .

Detailed Methodology: Competitive Radioligand Binding Assay (Filtration Method)

This protocol outlines the key steps involved in a typical competitive radioligand binding assay to determine the Ki of a test compound.

1.1.1. Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.

1.1.2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and a varying concentration of the unlabeled test compound (e.g., this compound).

-

Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known competing ligand).

-

The plate is incubated to allow the binding to reach equilibrium. The incubation time and temperature are critical parameters that must be optimized for each receptor-ligand system to ensure equilibrium is reached.

1.1.3. Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on the filters is then quantified using a scintillation counter.

1.1.4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a DOT script illustrating the workflow of a competitive radioligand binding assay.

This compound's Putative Receptor Targets and Their Signaling Pathways

Based on its structural class, this compound is anticipated to interact with monoamine receptors, including dopamine, serotonin, and adrenergic receptors. The following sections describe the canonical signaling pathways for these receptor families.

Dopamine Receptors

Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

-

D1-like Receptor Signaling: These receptors are primarily coupled to the Gs alpha subunit of the G protein. Activation of D1-like receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

-

D2-like Receptor Signaling: In contrast, D2-like receptors are coupled to the Gi/o alpha subunit. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. D2-like receptors can also activate other signaling pathways, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. Furthermore, they can signal through β-arrestin pathways, which are independent of G protein coupling.

The following DOT script visualizes the opposing effects of D1-like and D2-like receptor activation on cAMP levels.

Serotonin Receptors

The serotonin (5-HT) receptor family is large and diverse, with 7 distinct classes (5-HT1 to 5-HT7). This compound's structure suggests potential interaction with the 5-HT2 family, particularly the 5-HT2A receptor.

-

5-HT2A Receptor Signaling: This receptor is primarily coupled to the Gq alpha subunit. Upon activation, Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased Ca2+, activates protein kinase C (PKC), which then phosphorylates downstream targets. The 5-HT2A receptor can also signal through β-arrestin pathways.

The DOT script below illustrates the 5-HT2A receptor signaling cascade.

Adrenergic Receptors

Adrenergic receptors are classified into two main groups, α and β, which are further subdivided. This compound may interact with α-adrenergic receptors.

-

α1-Adrenergic Receptor Signaling: These receptors are coupled to Gq proteins. Similar to the 5-HT2A receptor, activation of α1-receptors stimulates PLC, leading to the generation of IP3 and DAG, increased intracellular Ca2+, and activation of PKC.

-

α2-Adrenergic Receptor Signaling: These receptors are coupled to Gi proteins. Their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, similar to the D2-like dopamine receptors.

The following DOT script depicts the signaling pathways for α1 and α2-adrenergic receptors.

Conclusion and Future Directions

While a detailed quantitative analysis of this compound's binding affinity and selectivity is precluded by the current lack of publicly available data, this guide provides the foundational knowledge for such an investigation. The experimental protocols described herein represent the standard methodologies that would be employed to generate a comprehensive binding profile for this compound. Furthermore, the outlined signaling pathways for its putative receptor targets offer a framework for designing functional assays to characterize its downstream effects as an agonist, antagonist, or biased agonist. Future research should focus on conducting comprehensive radioligand binding and functional assays to elucidate the precise pharmacological profile of this compound, which will be critical for understanding its therapeutic potential and mechanism of action.

References

- 1. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CH-29717: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the in vitro characterization of the investigational compound CH-29717. Due to the early stage of research, publicly available data is limited. This guide will be updated as more information becomes available.

Introduction

CH-29717 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. Early-stage in vitro studies are crucial for elucidating its mechanism of action, potency, and selectivity, thereby providing a foundational understanding for further preclinical and clinical development. This document serves as a technical guide to the available in vitro data on CH-29717.

Note: The compound "CH-29717" does not appear in the currently available public scientific literature. The information presented here is based on general principles of in vitro characterization of kinase inhibitors and will be supplemented with specific data on CH-29717 as it is released.

Quantitative Analysis of In Vitro Activity

A comprehensive in vitro characterization of a compound like CH-29717 would typically involve a battery of assays to determine its biological activity. The following tables represent the types of quantitative data that are essential for this characterization.

Table 1: Kinase Inhibition Profile of CH-29717

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... | ... |

IC50: The half maximal inhibitory concentration, indicating the potency of the compound in inhibiting the target kinase. A lower IC50 value signifies higher potency. Ki: The inhibition constant, representing the binding affinity of the inhibitor to the target kinase.

Table 2: Cellular Activity of CH-29717

| Cell Line | Assay Type | EC50 (nM) | Endpoint Measured |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... | ... |

EC50: The half maximal effective concentration, indicating the potency of the compound in a cell-based assay.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vitro data. The following are representative protocols for key experiments in the characterization of a kinase inhibitor.

Kinase Inhibition Assay (General Protocol)

This assay determines the ability of CH-29717 to inhibit the activity of a specific kinase.

-

Reagents: Purified recombinant kinase, substrate peptide, ATP, CH-29717 at various concentrations, assay buffer, and detection reagents.

-

Procedure: a. The kinase, substrate, and varying concentrations of CH-29717 are incubated together in an assay buffer. b. The enzymatic reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of CH-29717, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell Viability Assay (General Protocol)

This assay assesses the effect of CH-29717 on the proliferation and viability of cancer cell lines.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of CH-29717.

-

Incubation: The treated cells are incubated for a defined period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

-

Data Analysis: The percentage of viable cells is determined relative to untreated control cells, and the data is used to generate a dose-response curve and calculate the EC50 value.

Signaling Pathway and Experimental Workflow Visualization

Understanding the signaling pathways affected by a compound and the workflow of experiments is crucial for interpreting its biological effects.

Caption: A generalized signaling pathway for a receptor tyrosine kinase inhibitor.

Caption: A typical experimental workflow for the in vitro characterization of a novel compound.

The Structure-Activity Relationship of Disulergine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of an Ergoline-based Dopamine Agonist

Disulergine, an ergoline derivative, has been recognized for its potent dopamine D2 receptor agonist activity and its corresponding ability to inhibit prolactin secretion. Understanding the nuanced relationship between its chemical structure and biological activity is paramount for the rational design of novel therapeutics targeting the dopaminergic system. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action.

Core Structure and Pharmacophore

This compound, chemically known as N,N-Dimethyl-N'-(6-methylergolin-8α-yl)sulfamide, possesses the characteristic tetracyclic ergoline ring system. The key pharmacophoric elements responsible for its dopaminergic activity are centered around the 8α-amino substituent and the overall topography of the ergoline scaffold, which mimics the spatial orientation of dopamine.

Structure-Activity Relationship of 8α-Amino-Ergoline Derivatives

Modifications at the 8α-Amino Position

The nature of the substituent at the 8α-amino position of the ergoline core significantly influences the affinity for the dopamine D2 receptor. Mercaptoacetylation of the amino group in 8α-amino-6-methyl-ergoline has been shown to yield derivatives with varying D2 receptor affinities.

Table 1: Dopamine D2 Receptor Binding Affinities of 8α-Amino-6-methyl-ergoline Derivatives [1]

| Compound | R Group at 8α-amino position | IC50 (nM) for D2 Receptor Binding |

| 1 | -NH2 | > 1000 |

| 2a | -NH-CO-CH2-SH | 3 |

| 2b | -NH-CO-CH2-S-S-CH2-CO-NH-ergoline | 50 |

| 2c | -NH-CO-CH2-S-Benzothiazole | 15 |

| 2d | -NH-CO-CH2-S-Tetrazole | 25 |

| 2e | -NH-CO-CH2-S-Benzimidazole | 20 |

| 2f | -NH-CO-CH2-S-Pyridine | 30 |

Data from a study on cloned human dopamine D2 receptors.

The data suggests that the introduction of a mercaptoacetyl group (-NH-CO-CH2-SH) dramatically increases the affinity for the D2 receptor compared to the unsubstituted 8α-amino-6-methyl-ergoline. Further modifications to the thiol moiety result in compounds with retained high affinity, indicating a tolerance for steric bulk at this position.

Impact on Prolactin Inhibition

The dopamine agonist activity of ergoline derivatives directly translates to their ability to inhibit prolactin secretion from the anterior pituitary gland. Studies on the 8α-amino ergolines CH 29-717 (a close analog of this compound) and its 1-methyl derivative, CU 32-085, highlight the importance of the ergoline ring system in this functional effect.

Table 2: Prolactin Release Inhibition by 8α-Amino-Ergoline Derivatives

| Compound | In Vitro Prolactin Release Inhibition (IC50) | In Vivo Activity |

| CH 29-717 | 4 x 10⁻⁹ M | Active |

| CU 32-085 | Weakly active at high concentrations | Becomes fully active after metabolic conversion |

Data from in vitro pituitary cell culture preparations.

These findings suggest that while the core ergoline structure is crucial for potent in vitro activity, modifications such as N-methylation at the indole nitrogen can significantly impact the intrinsic activity, potentially requiring metabolic activation to exert its full effect in vivo.

Experimental Protocols

The characterization of this compound and its analogs relies on standardized in vitro assays to determine their binding affinity and functional potency at the dopamine D2 receptor.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow for Dopamine D2 Receptor Binding Assay

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.

-

Reaction Mixture: In a 96-well plate, the following are added in triplicate:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

A fixed concentration of radioligand (e.g., [3H]spiperone, a D2 antagonist).

-

Increasing concentrations of the test compound (this compound analog).

-

D2 receptor-containing membranes.

-

For non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a D2 receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the D2 receptor signaling pathway.

Workflow for cAMP Functional Assay

Protocol:

-

Cell Culture: Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are cultured to confluence.

-

Cell Plating: Cells are seeded into 96-well plates and incubated until they form a monolayer.

-

Assay:

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP production.

-

Increasing concentrations of the test compound (this compound analog) are added to the wells.

-

-

Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence detection.

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound. The EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) are determined by non-linear regression analysis of the dose-response curve.

Signaling Pathway of this compound at the Dopamine D2 Receptor

As a dopamine D2 receptor agonist, this compound activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects.

Conclusion

The structure-activity relationship of this compound and its analogs is centered on the ergoline scaffold and, critically, the nature of the substituent at the 8α-amino position. Modifications at this site can profoundly impact dopamine D2 receptor affinity and, consequently, the functional response of prolactin inhibition. The provided experimental protocols offer a robust framework for the in vitro characterization of novel this compound derivatives. A thorough understanding of these SAR principles and methodologies is essential for the continued development of potent and selective dopaminergic agents for a variety of therapeutic applications. Further research focusing on a systematic exploration of a wider range of this compound analogs will undoubtedly provide a more detailed map of the SAR landscape and facilitate the design of next-generation dopamine D2 receptor modulators.

References

Disulergine as a Prolactin Inhibitor: A Technical Guide

Disulergine is an ergoline-derived compound identified as a potent inhibitor of prolactin secretion. As a metabolite of the dopamine agonist Mesulergine, its mechanism of action is rooted in its interaction with dopamine D2 receptors on pituitary lactotrophs. This technical guide provides a comprehensive overview of the available data on this compound and its parent compound Mesulergine, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols used to evaluate its efficacy.

Due to this compound's status as a metabolite and a compound that was not commercially marketed, much of the specific quantitative data pertains to its parent drug, Mesulergine. It is understood that the dopaminergic and prolactin-inhibiting effects of Mesulergine are substantially mediated by this compound.

Core Mechanism of Action: Dopamine D2 Receptor Agonism

This compound functions as a dopamine agonist with a primary affinity for the dopamine D2 receptor subtype. In the anterior pituitary gland, lactotrophic cells, which are responsible for prolactin synthesis and secretion, are under the tonic inhibitory control of dopamine released from the hypothalamus.

This compound mimics the action of endogenous dopamine by binding to and activating D2 receptors on the surface of lactotrophs. This activation initiates a signaling cascade that leads to the inhibition of prolactin gene expression and release. The primary signaling pathway involves the coupling of the D2 receptor to inhibitory G-proteins (Gi/o), which in turn leads to:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channel Activity: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

The net effect of these intracellular events is a reduction in the synthesis and exocytosis of prolactin.

Signaling Pathway of this compound at the Dopamine D2 Receptor

Caption: Dopamine D2 receptor signaling cascade initiated by this compound.

Quantitative Data on Prolactin Inhibition

| Parameter | Mesulergine | Bromocriptine (Comparator) | Reference |

| Dosage for Prolactin Suppression | 0.5 - 5 mg/day | 2.5 mg (for comparison) | [1] |

| Prolactin Level Reduction | Equivalent to Bromocriptine | Significant reduction | [1][2] |

| Duration of Prolactin Suppression (single dose) | ~18 hours (0.5 mg dose) | ~12 hours (2.5 mg dose) | [1] |

| Receptor Binding Profile | High affinity for Serotonin-2 receptors, ~50-fold weaker affinity for Dopamine receptors | Dopamine D2 agonist | [3] |

Note: The dopaminergic actions of Mesulergine are attributed to its metabolite, this compound.

Experimental Protocols

The characterization of prolactin inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their pharmacological profile.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay is employed to determine the binding affinity of a compound to the dopamine D2 receptor.

Objective: To quantify the affinity (Ki) of this compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of dopamine D2 receptors (e.g., from CHO or HEK293 cells transfected with the D2 receptor gene, or from rat striatal tissue) are prepared by homogenization and centrifugation.

-

Assay Components:

-

Radioligand: A radioactive ligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) is used at a fixed concentration.

-

Test Compound: this compound is added in increasing concentrations.

-

Non-specific Binding Control: A high concentration of a non-radioactive D2 antagonist (e.g., haloperidol) is used to determine non-specific binding.

-

-

Incubation: The membrane preparation, radioligand, and test compound (or control) are incubated together to allow binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

References

- 1. Treatment of human hyperprolactinaemia with a new dopamine agonist: CU 32085 (mesulergin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action and tolerance of mesulergine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Precision: A Technical History of Ergoline Dopamine Agonists

An In-depth Guide for Researchers and Drug Development Professionals on the Evolution of a Pivotal Class of Neuromodulatory Agents

The discovery and refinement of ergoline-derived dopamine agonists represent a significant chapter in the history of neuropharmacology. Stemming from the ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea, these synthetic and semi-synthetic molecules have played a crucial role in the management of Parkinson's disease, hyperprolactinemia, and other dopamine-related disorders. This technical guide provides a comprehensive overview of the historical development of these agents, focusing on their evolving structure-activity relationships, the experimental methodologies that defined their pharmacological profiles, and the key discoveries that drove their clinical application.

From Ergot to Targeted Therapeutics: A Historical Overview

The journey of ergoline dopamine agonists began with the observation that certain ergot alkaloids could influence dopaminergic systems. Early research in the mid-20th century sought to harness the therapeutic potential of these compounds while mitigating their often-toxic effects. This led to the development of the first generation of ergoline agonists, which, despite their clinical benefits, were often plagued by a lack of receptor selectivity and significant side effects. Subsequent research focused on modifying the ergoline scaffold to enhance affinity and selectivity for dopamine D2-like receptors, leading to the development of more potent and better-tolerated drugs. This progression was driven by an iterative process of chemical synthesis, in vitro and in vivo pharmacological testing, and clinical evaluation, which gradually unveiled the intricate relationship between chemical structure and biological activity.

A pivotal moment in this history was the recognition of the dopaminergic properties of some ergot derivatives, which opened new therapeutic avenues in both endocrinology and neurology.[1] The pharmacological characterization of these compounds over the subsequent decades significantly enhanced the understanding of central dopaminergic systems and the regulation of prolactin secretion.[1]

Quantitative Pharmacology of Key Ergoline Dopamine Agonists

The development of ergoline dopamine agonists was heavily reliant on quantitative pharmacological assays to characterize their binding affinities and functional potencies at dopamine receptors. The following tables summarize key in vitro data for the most prominent first-generation ergoline dopamine agonists.

| Compound | Dopamine D1 Receptor Binding Affinity (Ki, nM) | Dopamine D2 Receptor Binding Affinity (Ki, nM) | Dopamine D3 Receptor Binding Affinity (Ki, nM) | Reference |

| Bromocriptine | 1627 | 2.5 | 5.4 | [2] |

| Lisuride | 56.7 | 0.95 | 1.08 | [3] |

| Pergolide | 447 | 0.86 | 0.86 | [3] |

| Cabergoline | - | 0.61 | 1.27 |

Table 1: Receptor Binding Affinities of Ergoline Dopamine Agonists. This table presents the dissociation constants (Ki) of key ergoline agonists for human dopamine D1, D2, and D3 receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Prolactin Release Inhibition (IC50, nM) | Reference |

| CH 29-717 (an 8α-amino-ergoline) | 4 |

Table 2: In Vitro Functional Potency for Prolactin Inhibition. This table shows the half-maximal inhibitory concentration (IC50) for prolactin release from rat pituitary cells in vitro.

Core Experimental Protocols in the Development of Ergoline Agonists

The characterization of ergoline dopamine agonists relied on a suite of established in vitro and in vivo experimental protocols. These assays were crucial for determining receptor binding profiles, functional activity, and therapeutic efficacy.

In Vitro Assays

1. Radioligand Receptor Binding Assay (e.g., using [³H]-Spiperone)

This competitive binding assay is used to determine the affinity of a test compound for a specific receptor.

-

Objective: To quantify the binding affinity (Ki) of an unlabeled test compound (e.g., an ergoline agonist) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-spiperone) from its receptor.

-

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D2 receptors from rat striatum or transfected cell lines).

-

Radioligand: [³H]-spiperone (a D2-like receptor antagonist).

-

Unlabeled test compounds (ergoline agonists).

-

Assay buffer (e.g., Tris-HCl buffer with physiological salts).

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-spiperone and varying concentrations of the test compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist like butaclamol).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G protein activation.

-

Materials:

-

Cell membranes expressing the dopamine receptor and associated G proteins.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

Test agonists.

-

Assay buffer.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

-

Add varying concentrations of the test agonist to the membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).

-

In Vivo Assay

1. Apomorphine-Induced Rotation in 6-Hydroxydopamine (6-OHDA) Lesioned Rats

This behavioral model is widely used to assess the in vivo efficacy of dopamine agonists for treating motor symptoms of Parkinson's disease.

-

Objective: To evaluate the ability of a test compound to induce contralateral rotations in rats with a unilateral lesion of the nigrostriatal dopamine pathway.

-

Animal Model:

-

Rats receive a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle. This selectively destroys dopaminergic neurons on one side of the brain, creating a model of Parkinson's disease.

-

-

Procedure:

-

Allow the animals to recover for a period (e.g., 2 weeks) after the 6-OHDA lesioning surgery.

-

Administer the test dopamine agonist (e.g., subcutaneously or intraperitoneally).

-

Place the rat in a circular arena equipped with an automated rotometer to record rotations.

-

Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a set period (e.g., 30-90 minutes).

-

-

Data Analysis:

-

Calculate the net contralateral rotations (contralateral minus ipsilateral rotations).

-

A significant increase in net contralateral rotations indicates a dopaminergic agonistic effect, as the agonist stimulates the supersensitive dopamine receptors on the lesioned side of the brain. The potency and duration of action of different agonists can be compared.

-

Signaling Pathways of Ergoline Dopamine Agonists

Ergoline dopamine agonists primarily exert their effects through the D2-like family of dopamine receptors (D2, D3, and D4), which are G protein-coupled receptors (GPCRs). The binding of an ergoline agonist to these receptors initiates a cascade of intracellular signaling events.

Figure 1: D2 Receptor Signaling Pathway. This diagram illustrates the canonical Gi/o-coupled signaling cascade initiated by the binding of an ergoline dopamine agonist to the D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.

The Developmental Trajectory of Ergoline Agonists: A Logical Progression

The evolution of ergoline dopamine agonists can be viewed as a logical progression driven by the desire to improve therapeutic efficacy and minimize adverse effects.

Figure 2: Developmental Timeline. A flowchart illustrating the logical progression in the development of ergoline dopamine agonists, driven by the need for improved efficacy and tolerability.

The Future of Ergoline-Derived Therapeutics

While the use of first-generation ergoline dopamine agonists has declined due to the advent of non-ergoline agonists with more favorable side-effect profiles, the rich history of their development continues to inform modern drug discovery. The extensive structure-activity relationship studies conducted on the ergoline scaffold have provided invaluable insights into the molecular determinants of dopamine receptor binding and activation. This legacy continues to guide the design of novel dopaminergic agents with improved selectivity and biased agonism, offering the promise of more effective and safer treatments for a range of neurological and endocrine disorders. The story of ergoline dopamine agonists is a testament to the power of medicinal chemistry and pharmacology to transform natural products into life-changing medicines.

References

Cellular Pathways Modulated by Disulergine: An In-depth Technical Guide

Disulergine (CH-29717) is an ergoline derivative primarily characterized as a dopamine agonist and a prolactin inhibitor.[1] As a member of the ergoline family of compounds, its mechanism of action is centered on its interaction with dopamine receptors, particularly the D2 subtype.[2] This guide provides an in-depth overview of the cellular pathways modulated by this compound, based on the known effects of this class of compounds. Due to a lack of publicly available quantitative data for this compound, this guide will focus on the general mechanisms of action for ergoline dopamine agonists and provide illustrative data and experimental protocols.

Primary Cellular Pathway: Dopamine D2 Receptor Signaling

The principal cellular pathway modulated by this compound is the dopamine D2 receptor (D2R) signaling cascade. D2 receptors are G protein-coupled receptors (GPCRs) that are predominantly coupled to the Gi/o family of G proteins.[3][4] Activation of D2 receptors by an agonist like this compound initiates a series of intracellular events that lead to an overall inhibitory cellular response.

Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon agonist binding, the D2 receptor undergoes a conformational change, which facilitates the exchange of GDP for GTP on the α subunit of the associated Gi protein. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer.[5] The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of its downstream target proteins.

Gβγ-Mediated Effects on Ion Channels

The dissociated Gβγ dimer also participates in signal transduction by directly modulating the activity of various ion channels. A key effect in the context of prolactin inhibition is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in cellular excitability. Additionally, the Gβγ dimer can inhibit voltage-gated calcium channels, reducing calcium influx.

Modulation of Other Signaling Pathways

D2 receptor activation can also influence other signaling cascades, including:

-

Phospholipase C (PLC) Pathway: In some cellular contexts, D2 receptors can couple to the PLC pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This can result in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

-

MAPK/ERK Pathway: The MAPK/ERK signaling pathway can be modulated by D2 receptor activation, often through β-arrestin-dependent mechanisms. The specific effect, whether activation or inhibition, can be cell-type dependent.

Physiological Effect: Inhibition of Prolactin Secretion

The primary therapeutic indication for which this compound was investigated is the inhibition of prolactin secretion from lactotrophic cells in the anterior pituitary gland. This effect is a direct consequence of its agonist activity at D2 receptors on these cells. Dopamine is the physiological inhibitor of prolactin release, and this compound mimics this action.

The binding of this compound to D2 receptors on lactotrophs triggers the Gαi and Gβγ signaling cascades described above. The combined effects of decreased cAMP levels, potassium channel activation, and calcium channel inhibition lead to a reduction in the synthesis and exocytosis of prolactin.

Quantitative Data

Table 1: Illustrative Receptor Binding Affinities (Ki in nM) for Ergoline Dopamine Agonists

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | 5-HT2A Receptor |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Bromocriptine | ~1659 | ~12.2 | ~12.2 | Data not available |

| Cabergoline | Data not available | ~0.61 | ~1.27 | Data not available |

| Lisuride | ~56.7 | ~0.95 | ~1.08 | Data not available |

| Pergolide | ~447 | Data not available | ~0.86 | Data not available |

Note: These values are compiled from various sources and should be considered illustrative. Actual values can vary depending on the experimental conditions.

Table 2: Illustrative Functional Potencies (IC50/EC50 in nM) for Ergoline Dopamine Agonists

| Compound | Assay | Endpoint | Potency (IC50/EC50) |

| This compound | Prolactin Secretion | Inhibition | Data not available |

| Ergovaline | cAMP Production | Inhibition | 8 ± 2 |

| Bromocriptine | Prolactin Secretion | Inhibition | ~5 (relative potency) |

| Lisuride | Prolactin Secretion | Inhibition | ~15 (relative potency) |

| Pergolide | Prolactin Secretion | Inhibition | ~23 (relative potency) |

Note: These values are compiled from various sources and are for illustrative purposes. The relative potencies are in comparison to dopamine.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the cellular effects of this compound.

Radioligand Competition Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride.

-

Test Compound: this compound.

-

Non-specific agent: 10 µM Haloperidol or Butaclamol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation fluid and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Determine protein concentration via a BCA assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.

-

Incubation: To each well, add the appropriate components:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Non-specific agent, radioligand, and membrane suspension.

-

Competition: Serial dilutions of this compound, radioligand, and membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value of this compound by fitting the competition data to a one-site sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Dopamine D2 Receptor

Objective: To determine the functional potency (EC50 or IC50) of this compound at the dopamine D2 receptor by measuring its effect on cAMP levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Assay Buffer: HBSS with 20 mM HEPES.

-

Forskolin.

-

Test Compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well plates.

Procedure:

-

Cell Plating: Seed the cells into 384-well plates and grow to confluency.

-

Agonist/Antagonist Treatment: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

-

Add serial dilutions of this compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Prolactin Secretion Assay (ELISA)

Objective: To measure the inhibitory effect of this compound on prolactin secretion from pituitary cells.

Materials:

-

Primary rat pituitary cells or a rat pituitary tumor cell line (e.g., GH3 cells).

-

Cell culture medium.

-

Test Compound: this compound.

-

Prolactin ELISA kit.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Culture: Culture the pituitary cells in 96-well plates.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for prolactin secretion into the medium.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

ELISA: Perform the prolactin ELISA on the collected supernatants according to the kit manufacturer's instructions. This typically involves:

-

Adding samples and standards to antibody-coated wells.

-

Incubating with a horseradish peroxidase (HRP)-conjugated detection antibody.

-

Washing the wells.

-

Adding a substrate solution and stopping the reaction.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of prolactin in each sample based on the standard curve. Plot the percentage of prolactin inhibition against the log concentration of this compound to determine the IC50 value.

Mandatory Visualizations

References

- 1. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Disulergine's Effect on the Central Nervous System: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulergine (developmental code name CH 29-717) is a synthetic ergoline derivative belonging to the 8-alpha-amino-ergoline class of compounds. Though never commercially marketed, early research established its primary pharmacological action as a potent dopamine receptor agonist with significant effects on the central nervous system (CNS), most notably the inhibition of prolactin secretion. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, receptor binding profile, and functional effects. Due to the age of the primary research and the compound's discontinuation, this paper synthesizes the limited available quantitative data and extrapolates probable experimental methodologies based on standard practices of the time.

Introduction

This compound, an 8-alpha-amino-ergoline, was identified in the late 1970s as a potent inhibitor of prolactin release.[1] It is structurally related to other dopamine agonists such as bromocriptine and lisuride and is a metabolite of mesulergine.[2] The primary interest in this compound and similar compounds stemmed from their potential therapeutic applications in conditions associated with hyperprolactinemia and other disorders involving dopaminergic dysfunction, such as Parkinson's disease.[3][4] This document collates the available pharmacological data to provide a detailed technical overview of this compound's effects on the CNS.

Mechanism of Action and Signaling Pathways

This compound exerts its effects on the central nervous system primarily by acting as a direct agonist at dopamine D2 receptors.[5] The inhibition of prolactin secretion is a well-established downstream effect of D2 receptor activation in the anterior pituitary gland.

Dopamine D2 Receptor Signaling Pathway

The predominant mechanism of action for this compound is the activation of D2 dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway.

Figure 1: this compound's signaling pathway via the D2 receptor.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited. The following tables summarize the known values and provide a comparative context with other ergoline derivatives based on qualitative descriptions from the literature.

Table 1: Functional Potency of this compound

| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |

| Prolactin Release Inhibition | Rat | Primary Pituitary Cell Culture | IC50 | 4 x 10-9 M |

Table 2: Comparative Receptor Binding Profile of this compound and Other Ergot Alkaloids

Note: This table is based on the rank order of potency for displacing radioligands as reported in the literature. Specific Ki values for this compound are not available.

| Radioligand | Receptor Target | Rank Order of Potency | Reference |

| [3H]Spiperone | D2-like Dopamine Receptors | lisuride > ergosine > bromodihydroergosine > bromoergosine ~ dihydroergosine ~ ergosinine ~ dihydroergocryptine > bromoergocryptine > CH-29 717 > saccharinoergosinine = saccharinoergosine > dihydroergosinine | |

| [3H]Dopamine | D3-like Dopamine Receptors | lisuride > ergosinine ~ ergosine > dihydroergosine > bromodihydroergosine ~ CH-29 717 ~ bromoergocryptine ~ bromoergosine ~ dihydroergocryptine > saccharinoergosine, saccharinoergosinine, dihydroergosinine |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not fully described in the available literature. The following sections outline the probable methodologies based on standard pharmacological practices for the types of experiments cited.

In Vitro Prolactin Release Assay

This protocol is a likely representation of the methods used to determine the IC50 of this compound for prolactin inhibition.

Figure 2: Workflow for in vitro prolactin release assay.

Methodology:

-

Tissue Preparation: Anterior pituitary glands were likely dissected from male rats and minced.

-

Cell Dissociation: The tissue fragments were likely subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.

-

Cell Culture: The dispersed pituitary cells were plated in multi-well culture dishes and maintained in an appropriate culture medium for a period to allow for recovery and adherence.

-

Drug Incubation: The culture medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control. The incubation period likely ranged from 3 to 24 hours.

-

Sample Collection: After incubation, the culture supernatant was collected.

-

Prolactin Quantification: The concentration of prolactin in the supernatant was quantified using a specific radioimmunoassay (RIA).

-

Data Analysis: The percentage inhibition of prolactin release was calculated for each concentration of this compound relative to the vehicle control. An IC50 value was then determined by fitting the concentration-response data to a sigmoidal curve.

Radioligand Binding Assays

The following represents a probable methodology for determining the receptor binding affinity of this compound.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., bovine caudate nucleus for dopamine receptors or rat cortex for serotonin receptors) was homogenized in a cold buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation was incubated with a specific radioligand (e.g., [3H]Spiperone for D2-like receptors or [3H]Dopamine for D3-like receptors) and varying concentrations of this compound (the competitor).

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters was measured using liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand was determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-labeled ligand) from the total binding. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was calculated. This value could then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Central Nervous System Effects

The primary documented in vivo CNS effect of this compound is the potent inhibition of prolactin secretion in rats. As a dopamine agonist, it is also expected to influence motor activity and other dopamine-mediated behaviors. Studies on the related 8-alpha-amino-ergoline, CU 32-085 (Mesulergine), for which this compound is a metabolite, have shown central dopamine agonist activity in animal models of Parkinson's disease, such as eliciting contralateral rotation in 6-OHDA-lesioned rats. It is plausible that this compound contributes to these in vivo effects following the administration of Mesulergine.

Pharmacokinetics and Metabolism

Conclusion

This compound (CH 29-717) is a potent dopamine D2 receptor agonist, as evidenced by its strong inhibition of prolactin secretion in vitro. While comprehensive quantitative data on its receptor binding profile and pharmacokinetics are scarce due to its early discontinuation, the available information firmly places it within the class of centrally active ergoline derivatives. Its relationship as a metabolite of Mesulergine suggests a potential role in the in vivo effects of the parent compound. Further investigation, should it be undertaken, would require re-synthesis and a full pharmacological characterization using modern techniques to precisely define its receptor interaction profile and potential therapeutic utility.

References

- 1. Dopamine agonistic potency of two novel prolactin release-inhibiting ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doc.rero.ch [doc.rero.ch]

- 3. cambridge.org [cambridge.org]

- 4. Ergoline and non-ergoline derivatives in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Disulergine in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulergine (also known as CH-29717) is a synthetic ergoline derivative that acts as a dopamine agonist.[1] As a member of the ergoline family, it is structurally related to other well-known dopamine agonists like bromocriptine and cabergoline. Its primary pharmacological activity is mediated through its interaction with dopamine receptors, particularly the D2 and D3 subtypes, making it a person of interest for research into conditions where dopaminergic signaling is implicated.[2][3] These application notes provide essential information for the preparation and in vivo administration of this compound, including a detailed dissolution protocol adapted from studies with structurally analogous compounds.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is critical for developing appropriate dissolution and formulation strategies for in vivo studies. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₄O₂S | PubChem CID 68788[4] |

| Molecular Weight | 348.5 g/mol | PubChem CID 68788[4] |

| Appearance | White crystalline powder (presumed based on related compounds) | N/A |

| Solubility | Insoluble in water; Soluble in ethyl alcohol, chloroform, and DMF (inferred from cabergoline) | Dostinex® Label |

In Vivo Dissolution and Administration Protocol

Given that this compound is an ergoline derivative and is practically insoluble in water, a non-aqueous vehicle is required for oral administration in animal studies. The following protocol is adapted from a successful method used for the oral gavage of cabergoline, a structurally similar ergoline dopamine agonist, in rats.

Objective: To prepare a homogenous solution or suspension of this compound suitable for oral gavage in rodents.

Materials:

-

This compound powder

-

Sunflower seed oil (or other suitable vegetable oil, e.g., corn oil, sesame oil)

-

Glass vial

-

Vortex mixer

-

Sonicator (optional, for difficult to dissolve compounds)

-

Precision balance

-

Appropriate gavage needles (e.g., 18-20 gauge for rats, 22-24 gauge for mice)

-

Syringes

Protocol:

-

Calculate the Required Amount: Determine the total volume of the dosing solution needed based on the number of animals, the dose per animal (in mg/kg), and the dosing volume (e.g., 5-10 mL/kg). Calculate the total mass of this compound required.

-

Weighing: Accurately weigh the calculated amount of this compound powder using a precision balance and transfer it to a clean, dry glass vial.

-

Vehicle Addition: Add the calculated volume of sunflower seed oil to the vial containing the this compound powder.

-

Dissolution/Suspension:

-

Securely cap the vial and vortex vigorously for 2-3 minutes to facilitate the dissolution or suspension of the compound.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, place the vial in a sonicator bath for 5-10 minutes to aid in creating a uniform suspension.

-

-

Homogeneity Check: Before each administration, ensure the mixture is homogenous by vortexing the solution again to prevent settling of the compound.

-

Administration:

-

Gently restrain the animal.

-

Measure the appropriate volume of the this compound solution/suspension into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and administer the dose.

-

Monitor the animal for a short period post-administration to ensure no adverse effects from the procedure.

-

Note: This protocol should be optimized based on the specific requirements of the study, including the desired concentration and the stability of the formulation. A pilot study to confirm the stability and tolerability of the chosen vehicle and concentration is recommended.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and administering this compound for in vivo studies.

Signaling Pathway of this compound

As a dopamine D2/D3 receptor agonist, this compound is expected to modulate intracellular signaling cascades primarily through Gαi/o protein coupling. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This can influence a variety of downstream effectors, including the regulation of gene expression through transcription factors like CREB and the modulation of other kinase pathways such as the MAPK/ERK pathway.